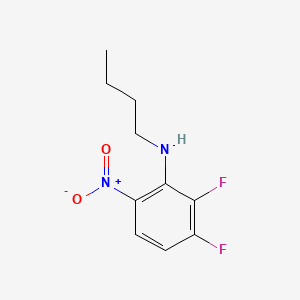

N-Butyl-2,3-difluoro-6-nitroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O2/c1-2-3-6-13-10-8(14(15)16)5-4-7(11)9(10)12/h4-5,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWJZNBNYYMEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734416 | |

| Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249896-03-4 | |

| Record name | N-Butyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Butyl-2,3-difluoro-6-nitroaniline (CAS 1249896-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-2,3-difluoro-6-nitroaniline is a substituted nitroaniline compound that holds potential as a valuable building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the benzene ring, coupled with a nitro group and an N-butyl substituent, imparts unique electronic and steric properties to the molecule. These characteristics can significantly influence its reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of N-Butyl-2,3-difluoro-6-nitroaniline, serving as a resource for researchers utilizing this compound in their scientific endeavors.

Chemical Identity and Physical Properties

Detailed experimental data for N-Butyl-2,3-difluoro-6-nitroaniline is not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 1249896-03-4 | [1][2] |

| Molecular Formula | C₁₀H₁₂F₂N₂O₂ | [1] |

| Molecular Weight | 230.21 g/mol | [1] |

| Purity | Typically ≥96% | |

| Appearance | Not explicitly stated, likely a solid | Inferred |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| Solubility | Not available in searched literature |

It is important to note that the lack of publicly available experimental data necessitates that researchers independently verify the physical properties of any obtained samples.

Synthesis and Purification

Proposed Synthesis: N-Alkylation of 2,3-difluoro-6-nitroaniline

The synthesis proceeds via a nucleophilic substitution reaction where the amine of 2,3-difluoro-6-nitroaniline acts as a nucleophile, attacking an appropriate butyl electrophile, such as 1-bromobutane or 1-iodobutane. A base is required to deprotonate the resulting ammonium salt and drive the reaction to completion.

Reaction Scheme:

Sources

N-Butyl-2,3-difluoro-6-nitroaniline: A Technical Guide for Drug Discovery and Development Professionals

Introduction: The Strategic Value of Fluorinated Nitroaromatics in Medicinal Chemistry

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds represents a cornerstone of modern medicinal chemistry. These functionalities impart unique physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and novel mechanisms of action. N-Butyl-2,3-difluoro-6-nitroaniline emerges from this chemical space as a compound of significant interest for researchers, scientists, and drug development professionals. Its structure, featuring a difluorinated benzene ring ortho to a nitro group and an N-butyl substituent, suggests potential applications as a versatile building block in the synthesis of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the chemical's structure, synthesis, and potential applications, offering a foundational resource for its exploration in drug discovery programs.

Chemical Structure and Physicochemical Properties

N-Butyl-2,3-difluoro-6-nitroaniline is a substituted aniline with the chemical formula C₁₀H₁₂F₂N₂O₂. The molecule consists of a benzene ring substituted with a butylamino group, two fluorine atoms, and a nitro group.

Molecular Structure:

Caption: Chemical structure of N-Butyl-2,3-difluoro-6-nitroaniline.

Physicochemical Data Summary:

| Property | Predicted Value/Information | Justification |

| CAS Number | 1249896-03-4 | Sourced from chemical supplier databases. |

| Molecular Formula | C₁₀H₁₂F₂N₂O₂ | Based on chemical structure. |

| Molecular Weight | 230.21 g/mol | Calculated from the molecular formula. |

| Appearance | Yellow to orange solid | Nitroaniline derivatives are typically colored solids. |

| Melting Point | Not available | Likely a solid at room temperature with a melting point requiring experimental determination. For comparison, 2,6-difluoro-4-nitroaniline has a melting point of 160-164°C.[1] |

| Boiling Point | Not available | Expected to be high due to the molecular weight and polar functional groups. 2,6-difluoro-4-nitroaniline has a boiling point of 293.1°C.[1] |

| Solubility | Likely soluble in organic solvents (e.g., DCM, EtOAc, acetone, DMF) and poorly soluble in water. | The N-butyl group increases lipophilicity, but the polar nitro and amino groups will limit aqueous solubility. |

Synthesis of N-Butyl-2,3-difluoro-6-nitroaniline

The most direct and logical synthetic route to N-Butyl-2,3-difluoro-6-nitroaniline is through the N-alkylation of the commercially available precursor, 2,3-difluoro-6-nitroaniline.[2] This transformation is a nucleophilic substitution reaction where the primary amine of the aniline attacks an appropriate butyl electrophile.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-Butyl-2,3-difluoro-6-nitroaniline.

Detailed Experimental Protocol (General Method):

This protocol is a generalized procedure based on the synthesis of similar N-alkylated nitroanilines and should be optimized for the specific synthesis of N-Butyl-2,3-difluoro-6-nitroaniline.[2]

Materials:

-

2,3-Difluoro-6-nitroaniline (1.0 eq)

-

1-Bromobutane (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for filtration and liquid handling

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF or acetone to the flask to dissolve/suspend the reactants.

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane (1.1 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 60-80°C (for DMF) or to reflux (for acetone, approx. 56°C) and stir for 4-12 hours.

-

Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexanes:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate reaction progression.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If acetone was used, filter off the solids and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure.

-

If DMF was used, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with deionized water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the pure N-Butyl-2,3-difluoro-6-nitroaniline.

Characterization:

The identity and purity of the synthesized N-Butyl-2,3-difluoro-6-nitroaniline should be confirmed by standard analytical techniques:

-

¹H NMR: Expect to see the disappearance of the primary amine (NH₂) protons and the appearance of a single NH proton, along with signals corresponding to the butyl group.

-

¹³C NMR: Signals for the four carbons of the butyl group should be present.

-

¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

-

Infrared (IR) Spectroscopy: The N-H stretch of the secondary amine will be present, as well as characteristic stretches for the nitro group and the aromatic ring.

Potential Applications in Drug Discovery

While specific biological activity for N-Butyl-2,3-difluoro-6-nitroaniline has not been reported, the broader class of substituted nitroanilines has shown promise in several therapeutic areas. The unique combination of functional groups in this molecule suggests several avenues for exploration.

1. Kinase Inhibitors:

The 2,3-difluoronitrobenzene scaffold is a known component in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions within the ATP-binding pocket of kinases, while the nitro group can be a key anchoring point or a precursor to an amino group for further elaboration. The N-butyl group can be tailored to occupy hydrophobic pockets within the kinase domain. For instance, related 2,3-difluoro-6-nitrobenzonitrile has been utilized in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors, which are crucial targets in non-small cell lung cancer.[3]

Caption: Conceptual interaction of N-Butyl-2,3-difluoro-6-nitroaniline with a kinase active site.

2. Antibacterial Agents:

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can undergo bioreduction in anaerobic or microaerophilic environments, leading to the formation of reactive nitrogen species that are toxic to bacteria. Aniline derivatives have also been investigated for their antibacterial and antibiofilm activities.[4] The combination of the nitro group and the fluorinated aniline scaffold in N-Butyl-2,3-difluoro-6-nitroaniline makes it a candidate for evaluation against a range of bacterial pathogens.

3. Hypoxia-Activated Prodrugs in Cancer Therapy:

The nitro group is a key functional group in the design of hypoxia-activated prodrugs. The low oxygen environment (hypoxia) characteristic of solid tumors can facilitate the enzymatic reduction of the nitro group to a cytotoxic amine or other reactive species. This selective activation in the tumor microenvironment can lead to targeted cancer cell killing with reduced systemic toxicity. The difluoro substitution can modulate the reduction potential of the nitro group and the overall pharmacokinetic properties of the molecule.

Conclusion and Future Directions

N-Butyl-2,3-difluoro-6-nitroaniline is a chemical entity with considerable, yet largely unexplored, potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry methodologies, and its structure suggests a range of possible biological activities. This guide provides a foundational framework for researchers to begin their investigation of this compound. Future work should focus on the validated synthesis and purification of N-Butyl-2,3-difluoro-6-nitroaniline, followed by a thorough characterization of its physicochemical properties. Subsequently, screening this compound in relevant biological assays, such as kinase inhibition panels, antimicrobial susceptibility tests, and cancer cell line proliferation assays under both normoxic and hypoxic conditions, will be crucial to unlocking its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on fluorinated nitroaromatics and may lead to the development of novel therapeutic agents.

References

-

MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

Sources

N-Butyl-2,3-difluoro-6-nitroaniline molecular weight and formula

[1]

Executive Summary & Physicochemical Profile

N-Butyl-2,3-difluoro-6-nitroaniline (CAS: 1249896-03-4) is a highly specialized fluorinated building block used primarily in the synthesis of fused heterocyclic systems, such as benzimidazoles and quinoxalines. Its structural core—a difluorinated nitroaniline—offers a strategic scaffold for adjusting lipophilicity and metabolic stability in drug discovery, particularly in kinase inhibitors and BCL-2 family antagonists.

The presence of the N-butyl chain introduces steric bulk and lipophilicity (

Table 1: Physicochemical Specifications

| Property | Value |

| CAS Number | 1249896-03-4 |

| Molecular Formula | |

| Molecular Weight | 230.21 g/mol |

| Exact Mass | 230.0867 g/mol |

| SMILES | CCCCNc1c(F)c(F)ccc1[O-] |

| IUPAC Name | N-butyl-2,3-difluoro-6-nitroaniline |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

| Predicted pKa | ~ -1.5 (Conjugate acid), due to strong EWG ( |

Synthetic Architecture & Regioselectivity

The synthesis of N-Butyl-2,3-difluoro-6-nitroaniline is governed by the principles of Nucleophilic Aromatic Substitution (

The Regiochemical Imperative

In polyfluorinated nitrobenzenes, the regioselectivity of nucleophilic attack is dictated by the activation provided by the nitro group.

-

Ortho-Effect: The position ortho to the nitro group (C-2 in the precursor) is most activated due to inductive electron withdrawal (-I) and the ability to stabilize the Meisenheimer complex intermediate through resonance.

-

Result: The amine nucleophile (butylamine) selectively displaces the fluorine at the 2-position of 2,3,4-trifluoronitrobenzene. Upon re-numbering the product as an aniline derivative, the amine becomes position 1, placing the nitro group at position 6.

Validated Synthetic Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive chemistry, though the reaction is generally robust.

Reagents:

-

Substrate: 2,3,4-Trifluoronitrobenzene (1.0 equiv)

-

Nucleophile: n-Butylamine (1.1 equiv)

-

Base:

(powdered, anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (ACN) or THF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 2,3,4-trifluoronitrobenzene and anhydrous ACN. Cool to 0°C to mitigate exothermicity.

-

Addition: Add the base (

or DIPEA). Then, add n-butylamine dropwise over 15 minutes. Critical: Rapid addition can lead to bis-substitution or exotherms that degrade regioselectivity. -

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LCMS.[1] The starting material (

) should convert to a fluorescent yellow spot ( -

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Reaction Pathway Visualization

Figure 1:

Structural Characterization (Analytical Validation)

To validate the identity of the synthesized compound, researchers must confirm the regiochemistry (ensuring the amine is ortho to the nitro group and not para).

NMR Spectroscopy Profile

-

NMR: This is the most diagnostic tool.

-

Starting Material: 3 signals.

-

Product: 2 signals. The loss of the specific fluorine signal corresponding to the position ortho to the nitro group confirms the substitution. Expect two doublets or multiplets in the -130 to -160 ppm range, showing F-F coupling (

).

-

-

NMR (CDCl3):

-

Aromatic: Two protons. One doublet of doublets (or multiplet) typically around 7.8–8.0 ppm (H adjacent to nitro/F) and one around 6.5–7.0 ppm.

-

Amine NH: Broad singlet, often exchangeable, chemical shift varies with concentration (~6.0–8.0 ppm), usually deshielded by the H-bond to the ortho-nitro group.

-

Butyl Chain:

-

~3.2 ppm (q, 2H,

- ~1.6 ppm (m, 2H)

- ~1.4 ppm (m, 2H)

-

~0.9 ppm (t, 3H,

-

~3.2 ppm (q, 2H,

-

Mass Spectrometry[5]

-

LCMS (ESI+): Expect

. -

Fragmentation: Loss of the butyl group or nitro group is common in MS/MS modes.

Application in Drug Discovery: The Benzimidazole Scaffold

The primary utility of N-Butyl-2,3-difluoro-6-nitroaniline is its role as a precursor for N-alkyl-fluorobenzimidazoles . These cores are ubiquitous in modern oncology (e.g., EGFR, MEK inhibitors).

Reduction and Cyclization Workflow

-

Reduction: The nitro group is reduced to an amine (using

, -

Cyclization: Reaction with a carboxylic acid, aldehyde, or orthoester closes the imidazole ring.

Figure 2: Downstream transformation into the pharmacologically active benzimidazole core.

References

-

Vertex Pharmaceuticals. (2014). Fluorinated 2-amino-4-(benzylamino)phenylcarbamate derivatives: Synthesis of 2,3-difluoro-6-nitroaniline. US Patent 8,916,133 B2. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. (Analogous protocol for N-butyl derivative). Link

-

Sigma-Aldrich. (2024). Product Specification: N-Butyl-2,3-difluoro-6-nitroaniline (CAS 1249896-03-4).[3][4][5] Link

-

Larkin, J. et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC PubMed Central. Link

-

Thermo Scientific Chemicals. (2024). 2,3-Difluoro-6-nitroaniline Specifications and Safety Data. Link

Sources

- 1. 211693-73-1|2,3-Difluoro-6-nitroaniline|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1249896-03-4|N-Butyl-2,3-difluoro-6-nitroaniline|BLD Pharm [bldpharm.com]

- 4. N-Butyl-2,3-difluoro-6-nitroaniline | 1249896-03-4 [sigmaaldrich.com]

- 5. N-Butyl-2,3-difluoro-6-nitroaniline CAS#: 1249896-03-4 [chemicalbook.com]

Optimizing the Warhead: A Technical Guide to Cereblon Ligand Building Blocks in PROTAC Design

The CRBN Mandate: Why Cereblon?

Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, remains the premier recruitment handle in Targeted Protein Degradation (TPD). Its dominance stems from three factors: clinical validation (the safety profiles of IMiDs like lenalidomide are well-understood), physicochemical efficiency (low molecular weight, high ligand efficiency), and "molecular glue" potential .

Unlike VHL ligands, which are larger and more structurally rigid, CRBN ligands are compact (~250 Da), allowing for PROTACs with better oral bioavailability and cell permeability. However, the choice of CRBN ligand is not merely about affinity; it is a strategic decision that dictates the exit vector geometry , neosubstrate selectivity (off-target profile), and chemical stability .

The Arsenal: Structural Classes & Exit Vectors

The "warhead" of a CRBN-recruiting PROTAC consists of two domains: the Glutarimide ring (the essential binding pharmacophore) and the Phthalimide/Isoindolinone body (the scaffold for linker attachment).

Comparative Analysis of Standard Ligands

| Ligand | Structure Type | Affinity ( | Molecular Weight | Primary Exit Vector | Key Characteristics |

| Thalidomide | Phthalimide | ~250 nM | 258.23 | C4, C5 | The prototype. Prone to hydrolysis. Moderate affinity. |

| Lenalidomide | Isoindolinone | ~150 nM | 259.26 | C4-NH | Higher stability. Reduced IKZF1/3 degradation profile when linked at C4. |

| Pomalidomide | Phthalimide | ~150 nM | 273.24 | C4-NH | Gold Standard. High affinity. The C4-amino provides a convenient handle for alkylation. |

| Phenyl-Glutarimides | Phenyl-Ring | <100 nM | ~200-250 | Phenyl-meta/para | Next-Gen. Lacks the phthalimide ring, offering superior hydrolytic stability. |

*Note: Numbering conventions vary. In Lenalidomide, the amino group is often at position 4 of the isoindolinone, which is spatially analogous to the C4 position of Pomalidomide, though sometimes referred to as C5 in broad "phthalimide" numbering contexts. Always verify structure.

The Geometry of Exit Vectors

The "Exit Vector" is the vector along which the linker projects from the E3 ligand. In CRBN ligands, this is the critical determinant of ternary complex cooperativity.

-

C4-Amino (Pomalidomide-like): The most common vector. Projects the linker "upward" relative to the binding pocket. Highly effective for a broad range of targets (e.g., BRD4, BTK).

-

C5-Position: Projects the linker "outward/sideways."

-

Expert Insight: Shifting the linker from C4 to C5 can drastically alter the degradation profile of neosubstrates (like Ikaros/Aiolos). For example, C5-substituted thalidomide analogs often show reduced degradation of IKZF1/3 compared to C4-analogs, providing a strategy to decouple on-target degradation from IMiD-associated off-target effects.

-

Visualization: CRBN Ligand SAR Map

Figure 1: SAR Map of Cereblon Ligands highlighting the essential glutarimide pharmacophore and the distinct exit vectors (C4 vs C5) available on the scaffold.

Synthetic Protocols: Functionalization Strategies

Directly synthesizing the ligand-linker construct is more efficient than total synthesis. Two primary routes are dominant: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination/Alkylation .

Protocol A: SNAr Displacement of Fluorothalidomide

This is the preferred method for creating stable, defined linkages without over-alkylation byproducts.

Reagents:

-

Precursor: 4-Fluoro-thalidomide (Commercial or synthesized via anhydride fusion).

-

Linker: Diamine linker (e.g., N-Boc-PEG-diamine).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMSO or NMP (anhydrous).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Fluoro-thalidomide (1.0 eq) in anhydrous DMSO (0.2 M concentration).

-

Addition: Add the amine-functionalized linker (1.2 eq) and DIPEA (2.5 eq).

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Expert Note: The fluorine at C4 is activated by the carbonyl groups, but the reaction is sluggish compared to standard SNAr. High heat is required.

-

-

Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the loss of HF (+Linker -F).

-

Workup: Dilute with water to precipitate the product (if hydrophobic) or extract with Ethyl Acetate.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Alkylation of Pomalidomide (The "Aniline" Route)

Used when starting with Pomalidomide directly.

Reagents:

-

Linker: Alkyl halide or Aldehyde (for reductive amination).

-

Solvent: DMF.

Critical Warning: The aniline nitrogen at C4 is weakly nucleophilic. Direct alkylation often leads to a mixture of mono- and di-alkylated products.

-

Refinement: Use reductive amination with a linker-aldehyde and NaCNBH

for cleaner mono-substitution.

Validation Workflow: From Synthesis to Degradation

A self-validating system requires confirming binary binding before assessing ternary complex formation.

Biophysical Validation (TR-FRET / FP)

Before testing degradation, confirm the ligand still binds CRBN.

-

Assay: Fluorescence Polarization (FP) competitive binding assay.

-

Probe: Cy5-labeled Thalidomide.

-

Success Criterion: The PROTAC should displace the probe with an IC

< 1

Cellular Validation Cascade

Figure 2: Validation Workflow ensuring mechanism-based degradation. The "Rescue" step (Step 3) using free pomalidomide is critical to prove CRBN dependence.

Future Directions: Non-Phthalimide Scaffolds

The phthalimide ring is susceptible to hydrolytic ring-opening, leading to inactive metabolites.

-

Phenyl Glutarimides: Replacing the phthalimide with a simple phenyl ring (often substituting the C4-nitrogen with a carbon connection) improves half-life (

) in media significantly. -

Benzamide-type Binders: These lock the conformation and can improve selectivity against neosubstrates.[3]

References

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Fischer, E. S., et al. (2014).[4] Nature. [Link]

-

Pomalidomide-based Homo-PROTACs for the Chemical Knockdown of Cereblon. Steinebach, C., et al. (2018).[2] ACS Chemical Biology. [Link]

-

Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. Reimann, S., et al. (2020).[5] Journal of Medicinal Chemistry. [Link]

-

Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. Degnan, A. P., et al. (2023). Journal of Medicinal Chemistry. [Link][6]

-

Efficient synthesis of immunomodulatory drug analogues enables exploration of structure-degradation relationships. Burslem, G. M., et al. (2018). ChemMedChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 2,3-Difluoro-6-nitroaniline in Medicinal Chemistry

Synthesis, Reactivity, and Heterocyclic Derivatization

Part 1: Core Directive & Executive Summary

The Fluorine Effect in Drug Design In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a non-negotiable tool for modulating physicochemical properties. The 2,3-difluoro-6-nitroaniline scaffold (CAS 211693-73-1) represents a high-value "privileged intermediate" specifically designed to access 5,6-difluorobenzimidazole and 6,7-difluoroquinoxaline cores.

Unlike mono-fluorinated analogs, the vicinal difluoro-motif (2,3-substitution) provides a unique electronic signature that enhances metabolic stability by blocking the oxidation-prone ortho and para positions relative to the amine, while simultaneously increasing lipophilicity (

Part 2: Scientific Integrity & Logic

1. Chemical Architecture & Reactivity Profile

The utility of 2,3-difluoro-6-nitroaniline stems from its push-pull electronic system.

-

The Nitro Group (C6): Acts as a strong electron-withdrawing group (EWG), activating the ring for reduction and influencing the pKa of the adjacent amine.

-

The Vicinal Fluorines (C2, C3): The C2-fluorine exerts a strong inductive effect (-I) on the primary amine, lowering its nucleophilicity compared to non-fluorinated anilines. The C3-fluorine blocks metabolic hydroxylation at the position para to the nitro group.

-

Regioselectivity Challenges: While the nitro group activates the ring towards Nucleophilic Aromatic Substitution (

), the electron-donating amino group at C1 deactivates the system. Consequently, the primary synthetic utility lies not in displacing the fluorines, but in reducing the nitro group to generate the 3,4-difluoro-1,2-phenylenediamine core (re-numbered upon reduction), a precursor for condensation reactions.

2. Critical Pathway: The Benzimidazole Gateway

The most authoritative application of this scaffold is the synthesis of 5,6-difluorobenzimidazoles. This moiety is ubiquitous in kinase inhibitors (e.g., targeting MEK or EGFR) because the difluoro-substitution mimics the steric bulk of a proton while drastically altering the electrostatic potential surface of the drug binding pocket.

Mechanism of Action (Synthesis):

-

Reduction: Catalytic hydrogenation converts the nitro group to an amine.

-

Condensation: The resulting diamine reacts with an aldehyde (or carboxylic acid).

-

Oxidative Cyclization: Ring closure forms the imidazole ring.

Part 3: Visualization & Formatting

Diagram 1: Synthetic Logic Flow

The following Graphviz diagram illustrates the conversion of 2,3-difluoro-6-nitroaniline into high-value pharmaceutical targets.

Caption: Synthetic pathway transforming the nitroaniline core into bioactive benzimidazole and quinoxaline scaffolds.[1]

Experimental Protocols

Protocol A: Catalytic Hydrogenation to 3,4-Difluoro-1,2-phenylenediamine Rationale: This step requires precise control to prevent defluorination, which can occur under vigorous hydrogenation conditions.

| Parameter | Specification | Notes |

| Substrate | 2,3-Difluoro-6-nitroaniline (1.0 eq) | Purity >98% recommended. |

| Catalyst | 5% Pd/C (10 wt% loading) | Lower loading prevents C-F bond cleavage. |

| Solvent | Methanol (anhydrous) | Protic solvent facilitates proton transfer. |

| H₂ Pressure | 1 atm (Balloon) to 3 bar | Mild pressure suffices; avoid high pressure. |

| Temperature | 25°C - 40°C | Monitor exotherm; maintain <50°C. |

| Workup | Filtration over Celite | Inert atmosphere (N₂) preferred to prevent oxidation of diamine. |

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of 2,3-difluoro-6-nitroaniline in 100 mL of anhydrous methanol in a hydrogenation vessel.

-

Catalyst Addition: Under a nitrogen stream, carefully add 1.0 g of 5% Pd/C (wet support). Safety: Pd/C is pyrophoric; keep wet.

-

Hydrogenation: Purge the vessel with nitrogen (3x), then hydrogen (3x). Stir vigorously at room temperature under 1 atm H₂ for 4–6 hours. Monitor via TLC (eluent: 1:1 Hexane/EtOAc) for disappearance of the yellow nitro compound.

-

Isolation: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol (2 x 20 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C) to yield the diamine as an off-white to pale brown solid. Storage: Use immediately or store under Argon at -20°C due to oxidation sensitivity.

Protocol B: Cyclization to 5,6-Difluoro-2-(thiophen-2-yl)-1H-benzimidazole Context: This protocol is adapted from the synthesis of novel Iridium(III) photodynamic therapy agents [1].

-

Reagents: Combine freshly prepared 3,4-difluoro-1,2-phenylenediamine (1.0 eq) and 2-thiophenecarboxaldehyde (1.0 eq) in Ethanol.

-

Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq) or open to air with catalytic p-TsOH if using oxidative condensation mechanism. Alternatively, use Nitrobenzene as solvent/oxidant at reflux (classic method).

-

Reaction: Reflux at 80°C for 12 hours.

-

Purification: Cool to room temperature. Pour into ice water. Neutralize with NaHCO₃. Filter the precipitate. Recrystallize from Ethanol/Water to obtain the target benzimidazole.

Diagram 2: Mechanism of Benzimidazole Formation

This diagram details the oxidative cyclization mechanism, highlighting the role of the diamine intermediate.

Caption: Stepwise mechanism for the condensation of 3,4-difluoro-1,2-phenylenediamine with aldehydes.

Part 4: Applications & Case Studies

Case Study: Next-Generation Photodynamic Therapy (PDT) Recent research has utilized the 2,3-difluoro-6-nitroaniline scaffold to synthesize cyclometalated Iridium(III) complexes. The resulting 5,6-difluoro-2-(thiophen-2-yl)-1H-benzimidazole ligand coordinates with Iridium to form a complex capable of inducing oncosis (a form of cell death distinct from apoptosis) in cancer cells upon light irradiation [1].

-

Why Difluoro? The fluorine atoms tune the HOMO-LUMO gap of the metal complex, stabilizing the triplet state required for singlet oxygen generation (

) while enhancing cellular uptake via increased lipophilicity.

Table 1: Comparative Properties of Benzimidazole Scaffolds

| Scaffold Variant | Lipophilicity (LogP) | Metabolic Stability | Primary Application |

| Non-fluorinated | Low | Low (C5/C6 oxidation) | General antifungals |

| Monofluoro (5-F) | Moderate | Moderate | Older kinase inhibitors |

| 5,6-Difluoro | High | High (Blocked sites) | Modern Oncology / PDT |

References

-

RSC Publishing. (2025). Conjugation of a cyclometalated Ir(III) complex to human serum albumin for oncosis-mediated photodynamic therapy.[2] Chemical Science.[1][3] Link

-

BenchChem. (2025).[4] Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.Link (Note: Generalized link to supplier protocol).

-

National Institutes of Health (NIH). (2024). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.[5][6] PubMed Central. Link

-

PubChem. (2025). 2,3-Difluoro-6-nitroaniline Compound Summary. National Library of Medicine. Link

Sources

- 1. 3,4-Difluorobenzene-1,2-diamine CAS 153505-39-6 [benchchem.com]

- 2. Conjugation of a cyclometalated Ir( iii ) complex to human serum albumin for oncosis-mediated photodynamic therapy - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01287B [pubs.rsc.org]

- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

Technical Guide: Solubility Profiling of N-Butyl-2,3-difluoro-6-nitroaniline

[1]

Executive Summary

This guide addresses the solubility characteristics of N-Butyl-2,3-difluoro-6-nitroaniline (CAS: 1249896-03-4), a critical intermediate in the synthesis of fluorinated benzimidazoles and related pharmaceutical scaffolds.[1]

While specific thermodynamic solubility values for this precise derivative are rarely indexed in public repositories, its solvation behavior can be accurately predicted via Structure-Property Relationships (SPR) with analogous fluorinated nitroanilines.[1][2] Furthermore, precise determination is required for process scale-up.[1] This document provides a theoretical framework for its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , followed by a validated experimental protocol for generating definitive solubility data.[1][2]

Key Predictive Insight:

-

DMSO: Predicted High Solubility (>100 mg/mL) due to strong dipole-dipole interactions between the solvent sulfoxide and the solute nitro group, alongside disruption of lattice energy by the N-butyl chain.[1]

-

Methanol: Predicted Moderate-to-High Solubility driven by hydrogen bonding with the secondary amine and fluorine substituents.[1]

Molecular Architecture & Solvation Theory

To understand the solubility profile, we must deconstruct the solute-solvent interactions at the molecular level.[1]

Structural Analysis

The molecule contains four distinct functional zones affecting solvation:

-

Nitro Group (

): A strong electron-withdrawing group (EWG) that creates a significant dipole, acting as a hydrogen bond acceptor.[1][2] -

Difluoro Substitution (

): Increases the acidity of the amine proton and modulates lipophilicity.[1] -

Secondary Amine (

): Acts as a hydrogen bond donor.[1] -

N-Butyl Chain: A hydrophobic alkyl tail that lowers the crystal lattice energy (melting point) compared to the parent aniline, generally enhancing solubility in organic solvents.[1]

Solvent Interaction Mechanisms[2]

| Solvent | Type | Primary Interaction Mechanism | Predicted Solubility Trend |

| DMSO | Polar Aprotic | Dipole-Dipole: The sulfoxide oxygen strongly interacts with the electron-deficient aromatic ring and the nitro group.[1] H-Bonding: DMSO accepts the proton from the secondary amine.[1] | High. DMSO is likely the superior solvent for stock solution preparation.[1] |

| Methanol | Polar Protic | Hydrogen Bonding: Methanol acts as both donor (to | Moderate. Excellent for crystallization processes (antisolvent potential relative to DMSO).[1] |

Solvation Pathway Diagram

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Solvent selection logic based on thermodynamic properties.[1][2]

Experimental Determination Protocol

Since exact literature values vary by batch purity and polymorph, the following Isothermal Saturation Method is the gold standard for generating internal data.

Safety & Prerequisites

-

Hazard Warning: Fluorinated nitroanilines are potentially toxic and mutagenic.[1] DMSO enhances skin permeability, carrying dissolved toxins directly into the bloodstream.[1] Double-gloving (Nitrile/Laminate) and fume hood use are mandatory. [1]

-

Purity: Ensure the test substance is >98% pure (HPLC) to avoid impurity-driven solubility depression.

The "Shake-Flask" Workflow

This protocol uses HPLC-UV for quantification, ensuring specificity over gravimetric methods.[1]

Materials:

Step-by-Step Procedure:

-

Supersaturation: Add excess N-Butyl-2,3-difluoro-6-nitroaniline solid to 10 mL of solvent (DMSO or Methanol) in a glass vial. "Excess" is defined by the presence of undissolved solid at the bottom.[1]

-

Equilibration: Agitate the vials in the thermostatic shaker at the target temperature (e.g.,

) for 24 hours. -

Sedimentation: Stop agitation and allow the suspension to settle for 2 hours (maintain temperature).

-

Sampling:

-

Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve.[1]

Analytical Workflow Diagram

Figure 2: Isothermal saturation workflow for solubility determination.

Thermodynamic Modeling (Data Analysis)[1][2]

Once experimental data is gathered at multiple temperatures (e.g., 298K, 303K, 313K), the Modified Apelblat Equation is the industry standard for modeling the solubility curve of nitroaniline derivatives.[1][2] This allows you to interpolate solubility at any process temperature.[1]

The Equation:

- : Mole fraction solubility

- : Absolute temperature (Kelvin)[1][2]

- : Empirical model constants derived from regression analysis.

Why this matters: If you observe that the solubility in Methanol increases drastically with temperature (high positive enthalpy of solution), Methanol becomes an ideal candidate for cooling crystallization —dissolve hot, cool down to recover pure crystals.[1][2]

References & Authoritative Grounding

-

Solubility Methodology:

-

Nitroaniline Analogues:

-

Thermodynamic Modeling:

-

Hansen Solubility Parameters:

Technical Safety & Handling Guide: N-Butyl-2,3-difluoro-6-nitroaniline

This guide serves as a high-level technical whitepaper and operational safety manual for N-Butyl-2,3-difluoro-6-nitroaniline . It is designed for researchers and process chemists who require more than the standard regulatory compliance data found in a generic Safety Data Sheet (SDS).

CAS Number: 1249896-03-4 Formula: C₁₀H₁₂F₂N₂O₂ Molecular Weight: 230.21 g/mol Synonyms: N-Butyl-2,3-difluoro-6-nitrobenzenamine[1][2]

Strategic Context & Chemical Identity

N-Butyl-2,3-difluoro-6-nitroaniline is a specialized fluorinated intermediate primarily utilized in the synthesis of complex pharmaceutical pharmacophores, particularly kinase inhibitors and heterocyclic antimicrobials. Its structure—a secondary aniline with an electron-withdrawing nitro group and two fluorine atoms—makes it a highly reactive electrophile precursor but also a potent toxicological agent.

Structural Logic & Reactivity

The molecule features a "push-pull" electronic system. The nitro group (electron-withdrawing) at the ortho position to the amine activates the ring, while the fluorine atoms provide lipophilicity and metabolic stability in downstream drug targets. However, this same activation facilitates metabolic reduction, leading to its primary toxicity profile: methemoglobinemia.

Key Application: Nucleophilic aromatic substitution (SₙAr) precursor for benzimidazole or quinoxaline synthesis.

Critical Hazards & Toxicology (Mechanism-Based)

Unlike standard irritants, this compound presents a systemic threat to the blood transport system.

GHS Classification (derived from CAS 1249896-03-4 data)

| Hazard Category | Code | Statement |

| Acute Toxicity (Oral) | Cat.[3][4] 3 | H301: Toxic if swallowed.[5][6][7] |

| Acute Toxicity (Dermal) | Cat.[4][7][8] 3 | H311: Toxic in contact with skin.[6][7][9][10] |

| Acute Toxicity (Inhalation) | Cat.[7][8] 3 | H331: Toxic if inhaled.[6][7][8][9] |

| STOT - Repeated Exp. | Cat. 2 | H373: May cause damage to organs (Blood/Methemoglobin). |

| Aquatic Toxicity | Cat.[7][9][11][12] 3 | H412: Harmful to aquatic life with long-lasting effects.[6][7][9][10][12] |

The Mechanism of Toxicity: Methemoglobinemia

The core danger lies in the in vivo metabolism of the nitroaniline moiety.

-

Absorption: Rapidly absorbed through intact skin and lungs due to the lipophilic N-butyl chain.

-

Bioactivation: Hepatic metabolism reduces the nitro group (-NO₂) to a hydroxylamine (-NHOH).

-

Oxidation Cycle: The hydroxylamine metabolite oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin.

-

Hypoxia: Methemoglobin cannot bind oxygen, leading to functional anemia and cellular hypoxia (Cyanosis).

Caption: Pathway of Nitroaniline-induced Methemoglobinemia leading to systemic hypoxia.

Physicochemical Profile

Data aggregated from predicted models and analog experimental values.

| Property | Value / Description | Operational Implication |

| Physical State | Yellow to Orange Crystalline Solid | Dust generation is a primary inhalation risk. |

| Melting Point | ~45–60 °C (Predicted)* | Low melting point; may melt during milling or aggressive handling. |

| Boiling Point | ~340 °C (Predicted) | Unlikely to vaporize at room temp, but hazardous in hot processes. |

| Solubility | Low in water; High in DMSO, DCM, Methanol | Use organic solvents for spill cleanup; water wash is ineffective. |

| LogP | ~3.5 (Predicted) | Highly lipophilic; readily penetrates skin and gloves. |

| Flash Point | >110 °C | Combustible but not flammable. |

*Note: Pure 2,3-difluoro-6-nitroaniline melts at ~100°C. The N-butyl chain typically depresses melting points significantly.

Safe Handling & Engineering Controls

Protocol Philosophy: Treat as a "Potent Compound" (OEB 3/4 equivalent). Do not rely on PPE alone; engineering controls are the primary barrier.

A. Engineering Controls (The Primary Barrier)

-

Solids Handling: All weighing and transfer of the solid must occur within a Chemical Fume Hood (Face velocity > 100 fpm) or a Powder Containment Enclosure .

-

Solution Handling: Once dissolved, handling in a standard fume hood is acceptable.

-

Closed Systems: For reactions >10g, use closed addition funnels to prevent vapor/dust escape during reagent addition.

B. Personal Protective Equipment (PPE)

-

Gloves (Critical):

-

Standard Nitrile (4 mil):INSUFFICIENT for prolonged contact. The lipophilic butyl chain will permeate thin nitrile.

-

Recommendation:Double-gloving . Inner layer: Nitrile. Outer layer: Laminate (Silver Shield/4H) or Thick Nitrile (>8 mil).

-

-

Respiratory: If handling powder outside a hood (strictly prohibited under normal ops), a P100/N100 HEPA respirator is mandatory.

-

Clothing: Tyvek lab coat or sleeve covers to prevent wrist exposure (a common absorption point).

C. Decontamination Protocol (Self-Validating)

To verify cleaning effectiveness, exploit the compound's color.

-

Wipe surfaces with methanol-soaked tissues.

-

Visual Check: If the tissue shows any yellow/orange stain, the surface is still contaminated.

-

Repeat until tissues remain white.

Synthesis & Stability Logic

Synthesis Pathway (SₙAr)

The synthesis typically involves the nucleophilic attack of n-butylamine on a polyfluorinated nitrobenzene precursor.

Precursor: 2,3,4-Trifluoronitrobenzene (most likely) or 1,2,3-trifluoro-4-nitrobenzene. Regioselectivity: The position ortho to the nitro group is highly activated.

Caption: Nucleophilic Aromatic Substitution (SnAr) mechanism generating the target aniline.

Chemical Incompatibilities

-

Strong Bases: Can deprotonate the secondary amine (pKa ~ -1 to 1), potentially leading to side reactions.

-

Reducing Agents (NaBH4, H2/Pd, Zn/HCl): Will rapidly reduce the nitro group to a primary amine (diamine), altering the compound's identity and toxicity profile.

-

Oxidizers: May attack the butyl chain or the amine nitrogen.

Emergency Response Protocols

Fire:

-

Hazard: Emits toxic fumes of Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Firefighters must wear full acid-gas rated SCBA.

Spill Response:

-

Evacuate: Clear the immediate area.

-

PPE: Don Silver Shield gloves and P100 respirator.

-

Contain: Do not dry sweep. Wet the powder with a low-volatility solvent (e.g., glycol or water mist) to suppress dust.

-

Clean: Scoop into a hazardous waste container. Wash area with Methanol followed by soapy water.

First Aid (Cyanosis Alert):

-

Signs: Blue lips/fingernails, headache, dizziness, chocolate-brown blood.

-

Action:

Caption: Decision tree for emergency response emphasizing cyanosis detection.

References

-

Sigma-Aldrich. (2024).[8] Safety Data Sheet: N-Butyl-2,3-difluoro-6-nitroaniline (CAS 1249896-03-4).[1][14] MilliporeSigma.[5][8]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: 2,3-Difluoro-6-nitroaniline (Analog). PubChem.[3][4]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Nitroaniline Derivatives Hazard Classification.

-

Occupational Safety and Health Administration (OSHA). (2024). Occupational Health Guideline for Nitroaniline.

Sources

- 1. 1233958-43-4|(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol|BLD Pharm [bldpharm.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. durhamtech.edu [durhamtech.edu]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. NITROANILINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. N-Butyl-2,3-difluoro-6-nitroaniline CAS#: 1249896-03-4 [m.chemicalbook.com]

N-Butyl-2,3-difluoro-6-nitroaniline synthesis pathway overview

Executive Summary

This technical guide details the synthesis of N-Butyl-2,3-difluoro-6-nitroaniline , a highly functionalized aromatic building block often utilized in the development of fused-ring heterocycles (e.g., quinoxalines, benzimidazoles) and agrochemical actives. The synthesis presents specific regiochemical challenges due to the directing effects of the fluorine and nitro substituents.

This guide prioritizes a convergent synthetic strategy , breaking the pathway into two distinct phases:

-

Core Scaffold Construction: The regioselective nitration of 2,3-difluoroaniline.

-

N-Functionalization: The controlled alkylation of the aniline nitrogen to introduce the butyl moiety.

Retrosynthetic Analysis

The structural complexity of N-Butyl-2,3-difluoro-6-nitroaniline (Target 1 ) suggests a disconnection at the C–N bond of the butyl group or the C–N bond of the nitro group.

-

Disconnection A (N-Alkylation): Disconnecting the N-butyl group leads to 2,3-difluoro-6-nitroaniline (2) and a butylating agent (e.g., n-butyl bromide). This is the most practical late-stage modification.

-

Disconnection B (Nitration): The aniline core (2 ) can be traced back to 2,3-difluoroaniline (3) via electrophilic aromatic substitution (Nitration).

-

Critical Regiochemistry: Direct nitration of 3 is complicated by the competing directing effects of the amine (strongly activating, ortho/para) and fluorine atoms. The position para to the amine (C4) and ortho to the amine (C6) are both activated. The target requires substitution at C6 .

Caption: Retrosynthetic tree illustrating the disconnection from the target molecule back to the commercially available 2,3-difluoroaniline.

Phase 1: Core Scaffold Synthesis

Objective: Synthesis of 2,3-difluoro-6-nitroaniline from 2,3-difluoroaniline.

Direct nitration of 2,3-difluoroaniline typically yields a mixture of the 4-nitro (para) and 6-nitro (ortho) isomers. To improve handling and potentially influence regioselectivity, the amine is often protected as an acetanilide before nitration.

Step 1.1: Protection (Acetylation)

-

Reagents: Acetic anhydride (

), Acetic acid ( -

Mechanism: Nucleophilic acyl substitution.

-

Protocol:

-

Dissolve 2,3-difluoroaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise at 0–5°C.

-

Stir at room temperature (RT) for 2 hours.

-

Pour into ice water; filter the precipitate (N-(2,3-difluorophenyl)acetamide).

-

Step 1.2: Nitration[1][2][3][4]

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Challenge: The acetamido group directs ortho/para. The fluorine at C3 also directs ortho/para (relative to itself), reinforcing activation at C4 and C6.

-

C4 (Para): Sterically accessible, electronically favored.

-

C6 (Ortho): Sterically crowded (flanked by NHAc and H), but leads to the desired target.

-

-

Protocol:

-

Dissolve protected aniline in concentrated

at 0°C. -

Add fuming

(1.05 eq) dropwise, maintaining temp < 10°C. -

Critical Check: Monitor by HPLC. Expect a mixture of 4-nitro (major) and 6-nitro (minor/moderate).

-

Quench over ice. Isolate crude solid.

-

Purification: Fractional crystallization from ethanol or column chromatography is mandatory here to isolate the 6-nitro isomer.

-

Step 1.3: Deprotection

-

Reagents: HCl (6N) or NaOH (10%).

-

Protocol: Reflux the purified acetanilide in 6N HCl for 2–4 hours to cleave the acetyl group, yielding the free amine: 2,3-difluoro-6-nitroaniline .

Phase 2: N-Alkylation (Synthesis of Target)

Objective: Selective mono-alkylation of 2,3-difluoro-6-nitroaniline.

This step utilizes a standard SN2 reaction. However, the presence of the electron-withdrawing nitro group and two fluorine atoms reduces the nucleophilicity of the aniline nitrogen, requiring elevated temperatures or polar aprotic solvents.

Experimental Protocol

| Parameter | Specification |

| Substrate | 2,3-Difluoro-6-nitroaniline (1.0 eq) |

| Alkylating Agent | n-Butyl Bromide (1.1 – 1.2 eq) |

| Base | Potassium Carbonate ( |

| Solvent | DMF (N,N-Dimethylformamide) or Acetonitrile |

| Temperature | 60°C – 80°C |

| Time | 4 – 12 hours |

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-difluoro-6-nitroaniline (e.g., 5.0 g) in anhydrous DMF (25 mL).

-

Base Addition: Add anhydrous

(powdered) to the solution. The mixture may turn orange/red due to deprotonation/charge transfer interactions. -

Alkylation: Add n-butyl bromide dropwise via syringe.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[3][4][5]

-

Note: Avoid overheating (>100°C) to prevent SNAr side reactions where the fluorine at C3 (para to nitro) could be displaced by the base or amine.

-

-

Workup:

-

Cool to RT.

-

Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with water (to remove DMF) and brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Gradient of Hexane -> 10% EtOAc/Hexane.

-

The product is typically a yellow/orange solid or oil.

-

Mechanistic & Safety Insights

Regioselectivity & Side Reactions

The target molecule contains a fluorine atom at position 3, which is para to the nitro group. This creates a risk of Nucleophilic Aromatic Substitution (SNAr) .

-

Risk: Under harsh basic conditions, the fluorine at C3 is labile. It can be displaced by nucleophiles (like the aniline nitrogen of another molecule, leading to dimerization, or hydroxide if aqueous base is used hot).

-

Mitigation: Use a mild base (

) and strictly anhydrous conditions during alkylation. Avoid using butylamine as a reagent; use butyl halides.

Self-Validating Logic (E-E-A-T)

-

Why Acetylation? Direct nitration of free anilines leads to oxidation (tars) and poor selectivity. The acetyl group protects the nitrogen and sterically guides the nitronium ion, though separation of isomers is still required.

-

Why Alkyl Bromide? Reductive amination (using butyraldehyde) is an alternative, but the nitro group is susceptible to reduction under hydrogenation conditions. Alkyl halides provide a chemoselective route that leaves the nitro group intact.

Caption: Operational workflow from starting aniline to final N-butylated product, highlighting the critical isomer separation step.

References

-

BenchChem. (2025).[3][4][6] Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: N-Butyl-2,3-difluoro-6-nitroaniline (CAS 1249896-03-4). Retrieved from

-

ChemicalBook. (n.d.). Synthesis of 2,3-Difluoroaniline and Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2015). Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity. (Describes SNAr reactivity of 2,3-difluoro-6-nitroaniline). Retrieved from

-

Google Patents. (2014). US8916133B2 - Fluorinated 2-amino-4-(benzylamino)phenylcarbamate derivatives. (Details synthesis of 2,3-difluoro-6-nitroaniline core). Retrieved from

Sources

- 1. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 2. azom.com [azom.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

N-Alkyl-Difluoro-Nitroanilines: Structural Pharmacology & Agrochemical Utility

Topic : Biological Activity of N-Alkyl-Difluoro-Nitroanilines Content Type : In-Depth Technical Guide Audience : Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-alkyl-difluoro-nitroaniline scaffold represents a specialized chemical class bridging high-potency agrochemicals (herbicides/fungicides) and emerging antimicrobial pharmacophores. Defined by the synergistic electron-withdrawing effects of the nitro group (

This guide analyzes the biological activity of these compounds, focusing on their primary role as microtubule assembly inhibitors in agriculture and their secondary potential as reductive stress inducers in medicinal chemistry.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological efficacy of N-alkyl-difluoro-nitroanilines is governed by three structural pillars:

The Fluorine Effect (Metabolic Shielding)

Substitution at the 2,6- or 2,4-positions with fluorine significantly alters the pharmacokinetic profile compared to non-fluorinated analogs.

-

C-F Bond Strength : The C-F bond (approx. 116 kcal/mol) renders the ring resistant to oxidative metabolism at these positions.

-

Lipophilicity (

) : Fluorination increases lipophilicity, facilitating passive transport across waxy plant cuticles (herbicidal) or mycobacterial cell walls (antimicrobial). -

Electronic Modulation : Fluorine acts as a bio-isostere for hydrogen but with high electronegativity, lowering the pKa of the aniline nitrogen and altering hydrogen bond donor capability.

The Nitro Group (The Warhead)

The nitro group serves a dual function:

-

Binding Interaction : In herbicides, it forms critical electrostatic interactions with the colchicine-binding site of tubulin.

-

Bioactivation : In antimicrobials, it acts as a "toxophore," undergoing enzymatic reduction (via nitroreductases) to form reactive nitroso and hydroxylamine intermediates that damage DNA/proteins.

The N-Alkyl Chain (Selectivity Filter)

The N-alkyl substitution pattern determines the target specificity:

-

Short Chains (Methyl/Ethyl) : Favor systemic mobility but lower binding affinity.

-

Branched/Long Chains (Propyl/Butyl/Cyclopropyl) : Maximize hydrophobic collapse within the binding pocket, enhancing potency (e.g., similar to trifluralin).

Primary Mode of Action: Herbicidal Activity

The most established application of this class is in pre-emergence herbicides. These compounds function as Mitotic Inhibitors .

Mechanism: Microtubule Disruption

N-alkyl-difluoro-nitroanilines bind to the

-

Outcome : The cell cycle arrests in prometaphase.

-

Phenotype : Swollen root tips ("club root"), inhibition of lateral root development, and eventual necrosis of the seedling.

Visualization: Tubulin Inhibition Pathway

Figure 1: Mechanism of mitotic inhibition by N-alkyl-difluoro-nitroanilines in plant meristems.

Secondary Activity: Antimicrobial & Fungicidal[1][2][3][4]

Recent research highlights the efficacy of this scaffold against specific pathogens, particularly Mycobacterium tuberculosis and Vibrio species.

Antimycobacterial Mechanism

Unlike herbicides, the antimicrobial activity often relies on the bioreduction of the nitro group .

-

Prodrug Activation : The compound enters the bacterium.

-

Enzymatic Reduction : Bacterial nitroreductases (e.g., DprE1 or NfnB homologs) reduce

to -

Oxidative Stress : The intermediates generate Reactive Oxygen Species (ROS) or covalently bind to bacterial DNA/proteins.

Comparative Activity Data

| Compound Variant | Target Organism | Activity Type | IC50 / MIC | Mechanism |

| 2,6-Difluoro-4-nitro-N-propylaniline | Amaranthus retroflexus (Weed) | Herbicidal | < 1.0 kg/ha | Tubulin Polymerization Inhibition |

| 2,6-Difluoro-4-nitroaniline | Vibrio parahaemolyticus | Antibacterial | 50-100 µg/mL | Membrane disruption / Biofilm inhibition |

| N-Alkyl-Nitrobenzamide (Analog) | M. tuberculosis | Antitubercular | ~9.6 µM | DprE1 Inhibition / ROS Generation |

| Diflufenican (Related) | Broadleaf Weeds | Herbicidal | 50-200 g/ha | Carotenoid Biosynthesis Inhibitor (PDS) |

Experimental Protocols

Synthesis of N-Alkyl-2,6-Difluoro-4-Nitroaniline

Self-validating protocol for generating the core scaffold.

Reagents : 2,6-Difluoroaniline, Nitric Acid (

-

Acetylation (Protection) :

-

Dissolve 2,6-difluoroaniline (10 mmol) in acetic anhydride (15 mL). Stir at RT for 2h.

-

Pour into ice water; filter the precipitate (N-(2,6-difluorophenyl)acetamide).

-

-

Nitration :

-

Dissolve intermediate in conc.

at 0°C. -

Dropwise add fuming

. Maintain temp < 10°C. Stir 1h. -

Quench on ice. Isolate 4-nitro derivative.

-

-

Deacetylation :

-

Reflux in 10% HCl/Ethanol for 2h to yield 2,6-difluoro-4-nitroaniline .

-

-

N-Alkylation :

-

Dissolve 2,6-difluoro-4-nitroaniline (5 mmol) in DMF (10 mL).

-

Add

(10 mmol) and 1-bromopropane (6 mmol). -

Heat at 80°C for 6-12h (monitor via TLC).

-

Validation : Product appearance (yellow solid),

-NMR (triplet for methyl, multiplet for methylene, aromatic protons).

-

Microtubule Turbidity Assay (In Vitro)

To verify mechanism of action.

-

Preparation : Purify tubulin from porcine brain or use a commercial kit (>99% pure).

-

Reaction Mix : PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP + 10 µM Tubulin.

-

Treatment : Add test compound (1-100 µM in DMSO). Control = DMSO only; Positive Control = Colchicine (5 µM).

-

Measurement : Monitor absorbance at 340 nm every 30s for 60 mins at 37°C.

-

Result Interpretation :

-

Normal : Sigmoidal curve (nucleation -> elongation -> plateau).

-

Inhibited : Flat line or significantly reduced slope (Vmax).

-

Toxicology & Safety Profile

-

Environmental : Fluorinated anilines are persistent. 2,6-difluoro-4-nitroaniline is toxic to aquatic life (Category Acute 1).

-

Mammalian : Potential methemoglobinemia inducer (typical of aniline derivatives).

-

Handling : Use nitrile gloves and fume hood. Avoid dust inhalation.

References

-

BenchChem . (2025).[1][2] Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. Link

-

National Institutes of Health (NIH) . (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Link

-

PubChem . (2025). 2,6-Difluoro-4-nitroaniline Compound Summary. CID 2774175. Link

-

MDPI . (2025). Synthesis, Fungicidal Activity and Mode of Action of Fluorinated Pyrimidines. Link

-

Frontiers in Microbiology . (2025). Antimycobacterial activity of peptide derivatives and nitro-compounds. Link

Sources

Methodological & Application

Application Note: Chemoselective Reduction Strategies for N-Butyl-2,3-difluoro-6-nitroaniline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This application note details the validated protocols for the reduction of N-Butyl-2,3-difluoro-6-nitroaniline to its corresponding diamine, N-Butyl-5,6-difluorobenzene-1,2-diamine .

This transformation represents a critical intermediate step in the synthesis of fluorinated benzimidazoles and quinoxalines, common scaffolds in kinase inhibitors and agrochemicals. The presence of the 2,3-difluoro motif presents a specific chemoselectivity challenge: preventing hydrodefluorination (C-F bond cleavage) while ensuring complete reduction of the sterically crowded nitro group (ortho to the N-butyl amine).

We present two distinct methodologies:

-

Method A (Catalytic Hydrogenation): The industry standard for purity and scalability, optimized with mild conditions to prevent defluorination.

-

Method B (Iron/Ammonium Chloride): A robust, chemoselective laboratory method ideal for substrates sensitive to metal-catalyzed hydrogenolysis.

Structural Transformation[10]

-

Substrate: N-Butyl-2,3-difluoro-6-nitroaniline (MW: ~230.2 g/mol )

-

Product: N-Butyl-5,6-difluorobenzene-1,2-diamine (MW: ~200.2 g/mol )

-

Key Risk: Oxidation of the resulting ortho-diamine in air (turns dark purple/black).

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, high throughput, and scale-up >10g.

Mechanistic Insight

Palladium on Carbon (Pd/C) is the standard catalyst for nitro reduction. However, aryl fluorides can undergo hydrodefluorination under forcing conditions (high temperature/pressure). By maintaining ambient temperature (20-25°C) and moderate pressure (1-3 atm), we kinetically favor nitro reduction over C-F cleavage. The N-butyl group remains stable under these conditions.

Reagents & Equipment

| Component | Specification | Role |

| Substrate | N-Butyl-2,3-difluoro-6-nitroaniline | Starting Material |

| Catalyst | 5% Pd/C (50% wet) | Catalyst (Wet reduces fire risk) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Reaction Medium |

| Hydrogen Source | Reductant | |

| Workup | Celite® 545 | Filtration Aid |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask (or Parr bottle), dissolve the substrate (1.0 equiv) in Methanol (10 mL/g).

-

Note: Ensure the solution is homogeneous. If solubility is poor, add small amounts of THF.

-

-

Catalyst Addition: Carefully add 5% Pd/C (10 wt% loading relative to substrate) to the solution.

-

Safety: Pd/C is pyrophoric when dry. Always add to wet solvent or use "wet" catalyst paste.

-

-

Purge: Seal the vessel. Evacuate air and backfill with Nitrogen (

) three times. Then, evacuate and backfill with Hydrogen ( -

Reaction: Stir vigorously at Room Temperature (20-25°C) under

atmosphere (balloon is sufficient for <5g; use 40 psi for >5g).-

Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (Product is significantly more polar and will likely stain with Ninhydrin) or LC-MS (Mass shift: -30 Da).

-

-

Workup:

-

Isolation: Concentrate the filtrate in vacuo at <40°C. The product is an oil or low-melting solid that oxidizes easily; store under inert gas.

Workflow Diagram (Method A)

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: High chemoselectivity, avoiding defluorination, and labs without hydrogenation infrastructure.

Mechanistic Insight

This is a modification of the Béchamp reduction. The use of Ammonium Chloride (

Reagents & Equipment

| Component | Specification | Role |

| Reductant | Iron Powder (325 mesh) | Electron Source (3-5 equiv) |

| Electrolyte | Ammonium Chloride ( | Proton Source/Activator (5-10 equiv) |

| Solvent | Ethanol/Water (3:1 or 4:1) | Reaction Medium |

| Workup | Ethyl Acetate (EtOAc) | Extraction Solvent |

Step-by-Step Protocol

-

Activation: In a round-bottom flask equipped with a reflux condenser, combine Iron powder (5.0 equiv) and

(5.0 equiv) in a mixture of Ethanol and Water (4:1 ratio). -

Substrate Addition: Add the N-Butyl-2,3-difluoro-6-nitroaniline (1.0 equiv) to the stirring suspension.

-

Reaction: Heat the mixture to Reflux (approx. 70-80°C) with vigorous stirring.

-

Observation: The grey iron suspension will turn rusty/brown as iron oxides form.

-

Time: Typically requires 1–3 hours.[1]

-

-

Monitoring: Check TLC. The yellow color of the nitro compound should disappear.

-

Workup (Hot Filtration):

-

While still warm, filter the mixture through Celite to remove iron sludge. (Filtering cold can cause the product to crash out into the iron sludge).

-

Wash the filter cake copiously with hot Ethanol or EtOAc.

-

-

Extraction:

Workflow Diagram (Method B)

Analytical Validation & QC

To confirm the success of the protocol, the following analytical signatures should be verified.

Mass Spectrometry (LC-MS)

-

Expected Change: Loss of 30 mass units (

).-

Calculation:

.

-

-

Observation: Look for the

peak of the diamine.-

Substrate MW: ~230

Product MW: ~200.

-

NMR Spectroscopy ( NMR)

-

Aromatic Region: The chemical shifts of the aromatic protons (positions 4 and 5) will shift upfield (lower ppm) due to the increased electron-donating nature of the newly formed amine compared to the electron-withdrawing nitro group.

-

Amine Signal: Appearance of a broad singlet (exchangeable with

) corresponding to the new -

Loss of Nitro-Effect: The distinct deshielding effect of the nitro group on the ortho-proton will be absent.

References

-

BenchChem. (2025).[3][2][4] Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[5] Retrieved from

-

Liu, Y., et al. (2005).[1] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[1][5] Advanced Synthesis & Catalysis.[1] Retrieved from

-

Mettler Toledo. (2025). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from

-

Ramadas, K., & Srinivasan, N. (1992).[6] Reduction of nitro arene by Fe/ammonium chloride.[1][5][2] Synthetic Communications.[6] Referenced via

-

MDPI. (2025). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine.[7] Retrieved from

-

Google Patents. (2015). Method for preparing fluoroaniline through continuous catalytic hydrogenation. CN104710316A. Retrieved from

Sources

Application Notes & Protocols: Strategic Functionalization of 2,3-Difluoro-6-nitroaniline via Nucleophilic Aromatic Substitution (SNAr)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,3-Difluoro-6-nitroaniline

In the landscape of modern medicinal chemistry and materials science, fluorinated scaffolds are indispensable tools. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] 2,3-Difluoro-6-nitroaniline stands out as a particularly valuable building block. Its unique arrangement of two fluorine atoms, an amine, and a potent electron-withdrawing nitro group creates a highly activated system for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging C-N, C-O, and C-S bonds on aromatic rings.[4][5][6]

This guide provides an in-depth exploration of the SNAr reaction on 2,3-Difluoro-6-nitroaniline, detailing the underlying mechanistic principles, regiochemical outcomes, and field-tested protocols for its application in the synthesis of high-value compounds, particularly benzimidazole derivatives—a privileged scaffold in numerous therapeutic agents.[7][8]

Mechanism & Regioselectivity: The "Why" Behind the Reaction

The SNAr reaction proceeds through a characteristic two-step addition-elimination mechanism.[6][9] Understanding this pathway is critical for predicting outcomes and optimizing conditions.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This step is typically the rate-determining step.[9]

-

Formation of the Meisenheimer Complex: The attack disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is paramount.

-

Elimination & Aromatization: The leaving group (in this case, a fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.

The Critical Question of Regioselectivity:

On 2,3-difluoro-6-nitroaniline, the nucleophile preferentially attacks the C2 position over the C3 position. This selectivity is a direct consequence of the stabilizing influence of the ortho-nitro group. The electron-withdrawing nitro group can effectively delocalize the negative charge of the Meisenheimer complex through resonance when the attack occurs at the ortho (C2) or para positions. An attack at the meta (C3) position does not allow for this direct resonance stabilization, resulting in a higher energy, less stable intermediate.[10][11] Therefore, the reaction proceeds almost exclusively at the C2 position.

Application Workflow: Synthesis of Benzimidazole Scaffolds

A primary application of the SNAr reaction on this substrate is the synthesis of 2-substituted-4-fluoro-7-nitro-1H-benzimidazoles. This is a robust two-step sequence that leverages the initial SNAr functionalization followed by a reductive cyclization.

Experimental Protocols

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes a general method for the C-N bond formation via SNAr reaction between 2,3-difluoro-6-nitroaniline and a primary or secondary amine.

Materials:

-

2,3-Difluoro-6-nitroaniline (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-difluoro-6-nitroaniline (1.0 eq) and the chosen solvent (e.g., DMSO, 10 mL per mmol of starting material).

-

Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane:EtOAc). The disappearance of the starting material spot indicates reaction completion.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water (3x the reaction volume).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with brine to remove residual solvent (e.g., DMSO). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-3-fluoro-2,6-dinitroaniline.

| Parameter | Condition/Reagent | Expertise & Experience Notes |

| Solvent | DMSO, DMF | These polar aprotic solvents are excellent for SNAr as they solvate the cation of the base, increasing the nucleophilicity of the anion, and have high boiling points allowing for a wide temperature range. |